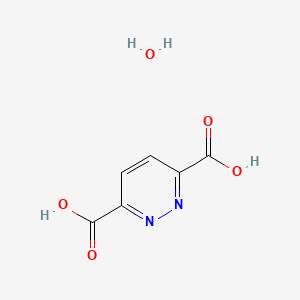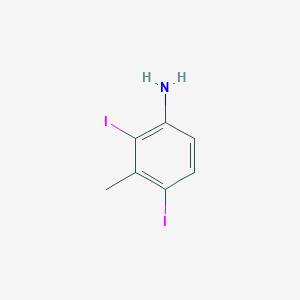
2,4-Diiodo-3-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diiodo-3-methylaniline is an aromatic amine with the molecular formula C7H7I2N It is characterized by the presence of two iodine atoms and a methyl group attached to the benzene ring, specifically at the 2nd, 4th, and 3rd positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Diiodo-3-methylaniline can be synthesized through the iodination of 3-methylaniline. One effective method involves the use of molecular iodine (I2) and ammonium acetate (NH4OAc) as a catalyst in ethanol. The reaction typically proceeds under mild conditions, resulting in the formation of the desired diiodinated product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the iodination of aromatic amines using molecular iodine or other iodinating agents. The process may be optimized for large-scale production by adjusting reaction conditions such as temperature, solvent, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diiodo-3-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atoms on the benzene ring make it highly reactive towards electrophiles.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the iodine-substituted positions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorinating agents can be used under mild conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or chlorinated derivatives.
Nucleophilic Substitution: Products include substituted anilines.
Oxidation and Reduction: Products include nitroanilines or reduced amines.
Applications De Recherche Scientifique
2,4-Diiodo-3-methylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of iodinated compounds for medical imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Diiodo-3-methylaniline involves its interaction with various molecular targets. The iodine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The amino group can form hydrogen bonds and interact with biological molecules, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diiodoaniline: Similar structure but lacks the methyl group.
3,5-Diiodo-4-methylaniline: Similar structure but with different iodine substitution pattern.
2,4,6-Triiodoaniline: Contains an additional iodine atom.
Uniqueness
2,4-Diiodo-3-methylaniline is unique due to the specific positioning of the iodine atoms and the methyl group, which influences its chemical reactivity and potential applications. The presence of both electron-donating (methyl) and electron-withdrawing (iodine) groups creates a unique electronic environment on the benzene ring, affecting its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C7H7I2N |
|---|---|
Poids moléculaire |
358.95 g/mol |
Nom IUPAC |
2,4-diiodo-3-methylaniline |
InChI |
InChI=1S/C7H7I2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 |
Clé InChI |
UMTNVBBUUJZGOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1I)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



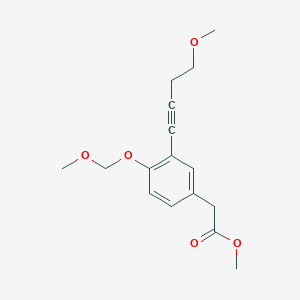
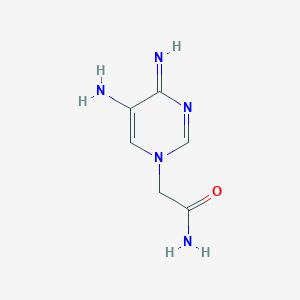
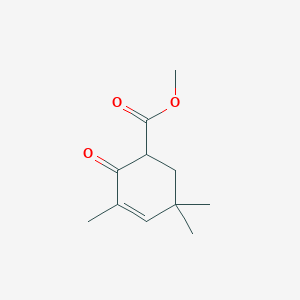

![2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)
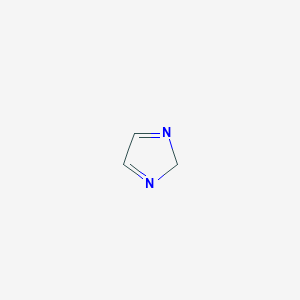
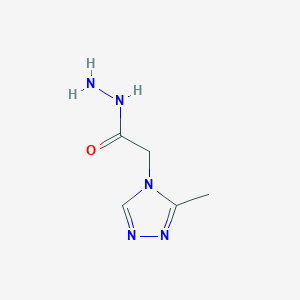
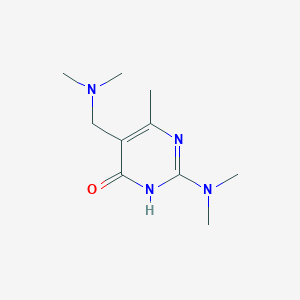
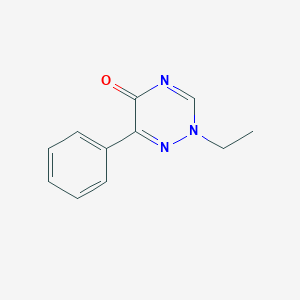
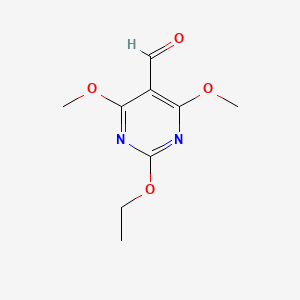
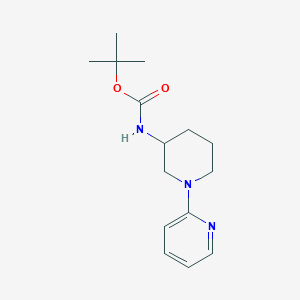
![2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098876.png)
